ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O5S2 and its molecular weight is 528.08. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research in synthetic organic chemistry has developed various methods for constructing complex molecules, including tetrahydropyridines and pyridines, which are structurally related to the compound . For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation, which is a methodology that could potentially be applied or adapted for the synthesis of complex molecules like the one described. This process showcases the creation of highly functionalized tetrahydropyridines with complete regioselectivity, indicating a potential pathway for synthesizing structurally similar compounds (Zhu, Lan, & Kwon, 2003).
Potential Biological Applications
Although the direct biological applications of the specific compound were not identified, studies on related molecules provide a window into possible research applications. Compounds within this chemical family often exhibit interesting biological activities, suggesting that the compound might be of interest for pharmacological studies focusing on antimicrobial, anticancer, or enzyme inhibition properties. For example, the synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). This indicates that similar compounds, including the one described, could be explored for their antimicrobial properties.
Chemical Modifications and Derivatives
Research into the synthesis of novel compounds often involves the exploration of chemical modifications to existing structures to enhance their properties or discover new functionalities. For instance, the development of multi-kilogram-scale syntheses of compounds for preclinical and clinical studies illustrates the importance of scalable synthesis methods in the pharmaceutical industry (Andersen et al., 2013). Such methodologies could potentially be relevant for the synthesis and application of ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride in research and development contexts.
Properties
IUPAC Name |
ethyl 2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2.ClH/c1-4-26-13-12-18-19(14-26)32-22(20(18)23(28)31-5-2)24-21(27)15-6-10-17(11-7-15)33(29,30)25(3)16-8-9-16;/h6-7,10-11,16H,4-5,8-9,12-14H2,1-3H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOQPGAVSYTSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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